Amino-PEG10-CH2-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG10-CH2-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Coupling Reaction: The activated polyethylene glycol is then coupled with tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate under basic conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Large-Scale Coupling: The activated polyethylene glycol is coupled with tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate in large reactors.
Industrial Purification: The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
Amino-PEG10-CH2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can be coupled with other molecules to form PROTACs
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Deprotection: Acidic reagents like trifluoroacetic acid are used to remove the tert-butyl group.
Coupling: Reagents like carbodiimides or amine-reactive crosslinkers are used for coupling reactions
Major Products
The major products formed from these reactions include:
Scientific Research Applications
Amino-PEG10-CH2-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Amino-PEG10-CH2-Boc functions as a linker in PROTAC molecules, which facilitate the degradation of target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The PROTAC brings the target protein and E3 ligase into proximity, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-CH2-Boc: A shorter PEG-based linker with similar properties.
Amino-PEG8-CH2-Boc: An intermediate-length PEG-based linker.
Amino-PEG12-CH2-Boc: A longer PEG-based linker with extended reach
Uniqueness
Amino-PEG10-CH2-Boc is unique due to its specific length, which provides an optimal balance between flexibility and stability in PROTAC molecules. This length allows for efficient binding and degradation of target proteins, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO12/c1-26(2,3)39-25(28)24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-27/h4-24,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHEWGSEHOABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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